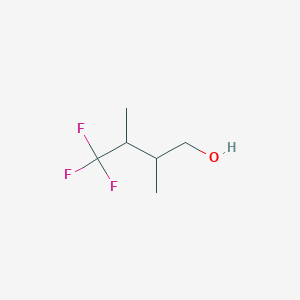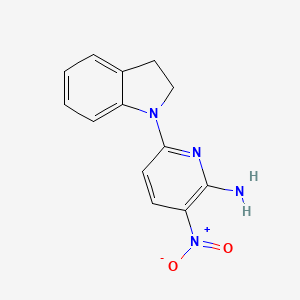
(2S,3S)-4-cyclopropyl-5-oxo-3-(thiophen-2-yl)thiomorpholine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and its CAS number for identification .
Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . These techniques can provide information about the 3D arrangement of atoms in the molecule and the type of bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, stability, pH, and reactivity .作用機序
The mechanism of action of (2S,3S)-4-cyclopropyl-5-oxo-3-(thiophen-2-yl)thiomorpholine-2-carboxylic acid is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. These enzymes are involved in the breakdown of neurotransmitters, which are important for normal brain function. By inhibiting these enzymes, this compound may increase the levels of neurotransmitters in the brain, which may improve cognitive function and reduce the symptoms of neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters. In addition, it has been shown to have antimicrobial and antifungal activities. It has also been shown to have antitumor activity, although the mechanism of action is not fully understood.
実験室実験の利点と制限
The advantages of using (2S,3S)-4-cyclopropyl-5-oxo-3-(thiophen-2-yl)thiomorpholine-2-carboxylic acid in lab experiments include its unique chemical structure and properties, which make it a potential therapeutic agent for a variety of diseases. However, the limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on (2S,3S)-4-cyclopropyl-5-oxo-3-(thiophen-2-yl)thiomorpholine-2-carboxylic acid. These include further studies on its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, future research may focus on the development of new derivatives of this compound with improved properties and therapeutic potential.
合成法
The synthesis of (2S,3S)-4-cyclopropyl-5-oxo-3-(thiophen-2-yl)thiomorpholine-2-carboxylic acid involves several steps. The starting material is cyclopropylamine, which is reacted with thiophene-2-carboxylic acid to form the corresponding amide. The amide is then reduced with lithium aluminum hydride to produce the corresponding amine. The amine is further reacted with methyl chloroformate to form the corresponding carbamate. Finally, the carbamate is cyclized with sodium hydride to produce this compound.
科学的研究の応用
(2S,3S)-4-cyclopropyl-5-oxo-3-(thiophen-2-yl)thiomorpholine-2-carboxylic acid has been extensively studied for its potential use as a therapeutic agent. It has been shown to have antimicrobial, antifungal, and antitumor activities. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Safety and Hazards
特性
IUPAC Name |
(2S,3S)-4-cyclopropyl-5-oxo-3-thiophen-2-ylthiomorpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S2/c14-9-6-18-11(12(15)16)10(8-2-1-5-17-8)13(9)7-3-4-7/h1-2,5,7,10-11H,3-4,6H2,(H,15,16)/t10-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWCOMJGSDSYFN-MNOVXSKESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(C(SCC2=O)C(=O)O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N2[C@@H]([C@H](SCC2=O)C(=O)O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2899082.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2899084.png)

![N-butyl-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2899086.png)
![4-{[(Propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B2899087.png)
![2-(5-chloro-2-methylphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2899089.png)

![4-[2-(2-Oxo-2-phenylethyl)azepane-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2899093.png)
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2899094.png)
![3-{4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2899095.png)


![2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride](/img/no-structure.png)